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Introduction

Zotiraciclib (formerly TG02) is an orally bioavailable, multi-kinase inhibitor with notable
potency against cyclin-dependent kinase 9 (CDK?9). Its mechanism of action involves the
inhibition of transcriptional regulation by targeting CDK9, a key component of the positive
transcription elongation factor b (P-TEFb). This inhibition leads to the depletion of short-lived
anti-apoptotic proteins, such as MYC and MCL-1, which are critical for tumor cell survival and
proliferation. Zotiraciclib has demonstrated the ability to cross the blood-brain barrier, making
it a promising therapeutic candidate for intracranial malignancies such as glioblastoma and
other high-grade gliomas. This technical guide provides a comprehensive overview of the initial
safety and tolerability profile of Zotiraciclib, drawing upon data from early-phase clinical trials.

Core Safety and Tolerability Findings from Phase
I/lb Clinical Trials

The initial safety and tolerability of Zotiraciclib have been evaluated in several Phase | and
Phase Ib clinical trials, both as a monotherapy and in combination with other agents like
temozolomide (TMZ) and radiotherapy. These studies have been crucial in determining the
dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the overall safety
profile of the drug.
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Quantitative Analysis of Adverse Events

The following tables summarize the key quantitative safety data from prominent clinical trials

investigating Zotiraciclib.

Table 1: Dose-Limiting Toxicities (DLTs) Observed in Zotiraciclib Clinical Trials

. . Patient Combination Zotiraciclib DLTs
Clinical Trial .
Population Therapy Dose Observed
Grade 4
Neutropenia,
Recurrent High- Grade 3 Alanine
NCT02942264 Grade Temozolomide 250 mg Transaminase
Astrocytoma Elevation, Grade
3 Fatigue, Grade
3 Diarrhea
Newly
EORTC 1608 Diagnosed ) .
) Radiotherapy 150 mg Grade 3 Seizure
STEAM Glioblastoma
(Elderly)
Newly
EORTC 1608 Diagnosed ] Multiple Grade 1
] Temozolomide 150 mg
STEAM Glioblastoma Events
(Elderly)
Recurrent High- No DLTs
NCT05588141 Grade Gliomas observed in the
] Monotherapy 200 mg o
(Phase 1) with IDH1/2 initial safety
mutations cohort

Table 2: Treatment-Related Adverse Events in the NCT02942264 Study (Zotiraciclib +

Temozolomide)
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Adverse Event Grade 1-2 Grade 3 Grade 4

Hematological

Neutropenia - - 13 (24.5%)

Non-Hematological

Fatigue - 5 (9.4%) -
Diarrhea - 3 (5.6%) -
Elevated Liver

Common Observed -
Enzymes
Nausea Common - -

Note: Detailed frequency data for all grades of all adverse events were not fully available in the
reviewed literature. The table reflects the most frequently reported and clinically significant
adverse events.

Table 3: Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of
Zotiraciclib

Combination

Clinical Trial Patient Population MTD / RP2D
Therapy
Recurrent High-Grade ]
NCT02942264 Temozolomide 250 mg
Astrocytoma
Newly Diagnosed Radiotherapy or
EORTC 1608 STEAM 150 mg

Glioblastoma (Elderly)  Temozolomide

Recurrent High-Grade

NCTO05588141 (Phase _ _
Gliomas with IDH1/2 Monotherapy 200 mg (RP2D)

1) .
mutations

Detailed Experimental Protocols
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NCT02942264: Phase | Study in Recurrent High-Grade
Astrocytomas

Study Design: A Phase |, open-label, dose-escalation study to determine the MTD of
Zotiraciclib in combination with two different schedules of temozolomide (dose-dense and
metronomic)[1].

Patient Population: Adult patients with recurrent anaplastic astrocytoma or glioblastoma who
had progressed after standard treatment[1].

Dosing Regimen: Zotiraciclib was administered orally in escalating dose cohorts.
Temozolomide was administered either in a dose-dense (7 days on/7 days off) or a
metronomic (daily) schedule[1].

Safety Assessment: Adverse events were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the
first cycle of treatment.

EORTC 1608 STEAM: Phase Ib Trial in Newly Diaghosed
Glioblastoma

Study Design: A Phase Ib, open-label, non-randomized trial with three parallel groups to
determine the MTD of Zotiraciclib in combination with radiotherapy or temozolomide in
elderly patients and to explore its single-agent activity in recurrent glioblastoma.

Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype
glioblastoma or anaplastic astrocytoma, and patients with recurrent glioblastoma after
standard chemoradiotherapy.

Dosing Regimen: In the MTD-finding arms, Zotiraciclib was administered in escalating
doses alongside either hypofractionated radiotherapy or temozolomide. In the single-agent
arm, Zotiraciclib was administered as a monotherapy.

Safety Assessment: Safety and tolerability were assessed by monitoring adverse events,
graded using CTCAE.
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NCT05588141: Phase I/ll Study in Recurrent Gliomas
with IDH Mutations

o Study Design: A Phase I/ll, open-label study to evaluate the safety, tolerability, and
preliminary efficacy of Zotiraciclib as a single agent. The Phase | portion focused on
determining the recommended Phase 2 dose (RP2D).

» Patient Population: Patients with recurrent high-grade gliomas harboring IDH1 or IDH2
mutations.

e Dosing Regimen: Zotiraciclib was administered orally as a monotherapy in escalating dose
cohorts in the Phase | part.

» Safety Assessment: The safety and tolerability were the primary endpoints of the Phase |
portion, with adverse events monitored and graded using CTCAE.

Visualizing Mechanisms and Workflows
Signaling Pathway of Zotiraciclib

Zotiraciclib's primary mechanism of action is the inhibition of CDK9, a critical kinase in the
regulation of transcription. By inhibiting CDK9, Zotiraciclib prevents the phosphorylation of the
C-terminal domain of RNA Polymerase Il, leading to a downstream reduction in the
transcription of key survival proteins.
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Caption: Zotiraciclib inhibits CDK9, leading to reduced transcription of survival proteins and
subsequent apoptosis.

Experimental Workflow for a Phase | Dose-Escalation
Study

The typical workflow for a Phase I clinical trial of a new drug like Zotiraciclib involves a dose-
escalation phase to determine the MTD, followed by a cohort expansion at the MTD to further
evaluate safety and preliminary efficacy.
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Caption: A typical Phase | dose-escalation and cohort expansion workflow for a new oncology
drug.

Conclusion

The initial safety and tolerability profile of Zotiraciclib, established through early-phase clinical
trials, indicates a manageable safety profile with predictable and generally reversible dose-
limiting toxicities. The most common and significant adverse events include neutropenia,
gastrointestinal toxicities (diarrhea and nausea), fatigue, and elevated liver enzymes. The
maximum tolerated dose varies depending on the patient population and whether it is
administered as a monotherapy or in combination with other treatments. These findings have
guided the determination of the recommended Phase 2 dose and have paved the way for
further clinical investigation of Zotiraciclib in patients with high-grade gliomas and other
malignancies. Ongoing and future studies will continue to refine the understanding of its safety
profile and establish its efficacy in larger patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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